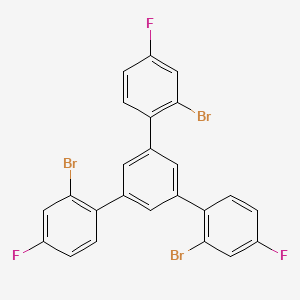![molecular formula C14H23Cl2N3O3 B13644548 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13644548.png)
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a benzodiazole ring substituted with methoxy groups and an ethanamine side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride typically involves multiple steps. One common method includes the reaction of 5,6-dimethoxy-1H-benzimidazole with 2-methoxyethylamine under controlled conditions to form the intermediate product. This intermediate is then further reacted with ethanamine to yield the final compound. The reaction conditions often involve the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzodiazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5,6-dimethoxy-1H-benzimidazole: Shares the benzodiazole core structure but lacks the ethanamine side chain.
2-methoxyethylamine: Contains the methoxyethyl group but lacks the benzodiazole ring.
Ethanamine: Simple amine structure without the benzodiazole and methoxy groups.
Uniqueness
2-[5,6-dimethoxy-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H23Cl2N3O3 |
|---|---|
Peso molecular |
352.3 g/mol |
Nombre IUPAC |
2-[5,6-dimethoxy-1-(2-methoxyethyl)benzimidazol-2-yl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C14H21N3O3.2ClH/c1-18-7-6-17-11-9-13(20-3)12(19-2)8-10(11)16-14(17)4-5-15;;/h8-9H,4-7,15H2,1-3H3;2*1H |
Clave InChI |
KEQAMPDNEPJNJW-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C2=CC(=C(C=C2N=C1CCN)OC)OC.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


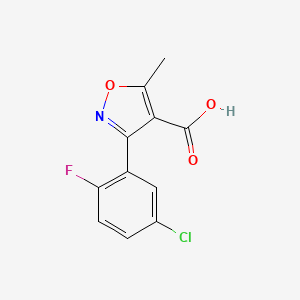
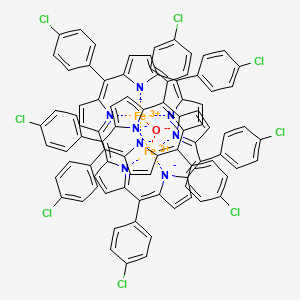
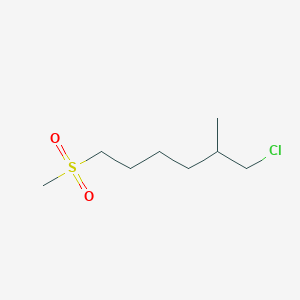
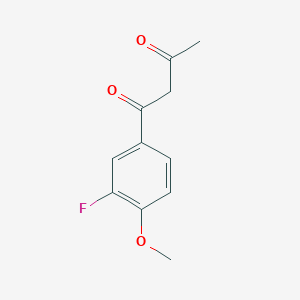
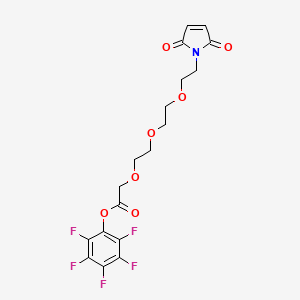
![1-[4-[[2-(2-Amino-5-pyrimidinyl)-7-methyl-4-(4-morpholinyl)-6-thieno[3,2-d]pyrimidinyl]methyl]-1-piperazinyl]-2-hydroxy-1-propanone](/img/structure/B13644504.png)
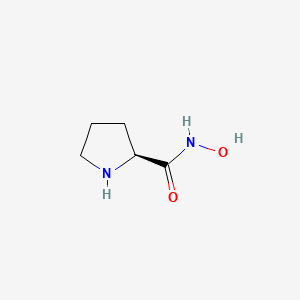

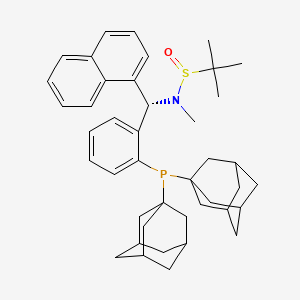
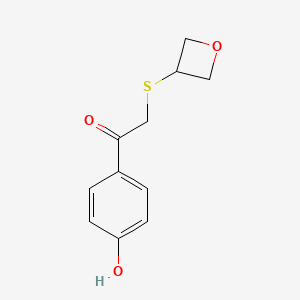
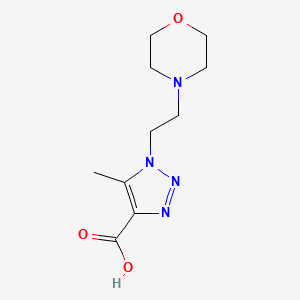

![1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperazine dihydrochloride hydrate](/img/structure/B13644560.png)
